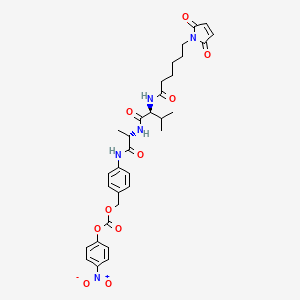

MC-Val-Ala-PAB-PNP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MC-Val-Ala-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells. The molecular formula of this compound is C₃₂H₃₇N₅O₁₀, and it has a molecular weight of 651.66 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

MC-Val-Ala-PAB-PNP is synthesized through a series of chemical reactions involving the coupling of various amino acids and protective groups. The synthesis typically starts with the preparation of the peptide backbone, followed by the attachment of the para-aminobenzyloxycarbonyl (PAB) group and the para-nitrophenyl (PNP) group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and protective atmospheres to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) ensures the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

MC-Val-Ala-PAB-PNP undergoes various chemical reactions, including:

Cleavage Reactions: The compound is designed to be cleaved by specific enzymes, such as cathepsin B, within the target cells.

Substitution Reactions: The PNP group can be substituted with other functional groups to modify the properties of the linker.

Common Reagents and Conditions

Cleavage Reactions: Enzymes like cathepsin B are commonly used to cleave the linker within the target cells.

Substitution Reactions: Reagents such as nucleophiles can be used to substitute the PNP group under mild conditions.

Major Products Formed

The major products formed from the cleavage of this compound include the active drug payload and the cleaved linker fragments. These products are designed to exert cytotoxic effects specifically within the target cells .

Aplicaciones Científicas De Investigación

MC-Val-Ala-PAB-PNP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.

Biology: Facilitates the study of enzyme-substrate interactions and cellular uptake mechanisms.

Medicine: Integral in the development of ADCs for targeted cancer therapy, improving the therapeutic index of cytotoxic drugs.

Industry: Employed in the large-scale production of ADCs and other bioconjugates

Mecanismo De Acción

MC-Val-Ala-PAB-PNP exerts its effects through a cleavable linker mechanism. Upon internalization by target cells, the linker is cleaved by specific enzymes, such as cathepsin B, releasing the active drug payload. This targeted release minimizes off-target effects and enhances the therapeutic efficacy of the drug. The molecular targets and pathways involved include the lysosomal degradation pathway and the subsequent activation of the cytotoxic drug within the target cells .

Comparación Con Compuestos Similares

MC-Val-Ala-PAB-PNP is unique due to its specific cleavage by cathepsin B and its stability in systemic circulation. Similar compounds include:

Valine-Citrulline-PABC-PNP: Another cleavable linker used in ADCs, known for its stability and efficient cleavage by cathepsin B.

Phenylalanine-Lysine-PABC-PNP: A cleavable linker with similar properties but different amino acid composition

This compound stands out due to its optimized balance between stability and cleavability, making it a preferred choice in the design of ADCs .

Propiedades

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N5O10/c1-20(2)29(35-26(38)7-5-4-6-18-36-27(39)16-17-28(36)40)31(42)33-21(3)30(41)34-23-10-8-22(9-11-23)19-46-32(43)47-25-14-12-24(13-15-25)37(44)45/h8-17,20-21,29H,4-7,18-19H2,1-3H3,(H,33,42)(H,34,41)(H,35,38)/t21-,29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMLUPPUFBNKRY-LGGPFLRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCCCCN3C(=O)C=CC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N5O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyano-4-methylcyclohexyl)-2-[(3R,5S)-3,5-dihydroxypiperidin-1-yl]-N-methylpropanamide](/img/structure/B2732940.png)

![8-methoxy-N-(oxan-4-yl)-2-oxo-N-[2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B2732941.png)

![6-acetyl-2-(4-butoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732948.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2732953.png)

![1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2732959.png)

![1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]pent-4-en-1-one](/img/structure/B2732961.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2732962.png)